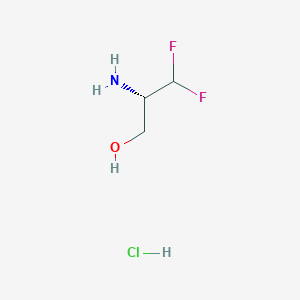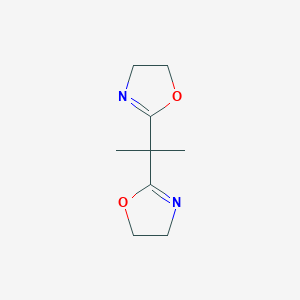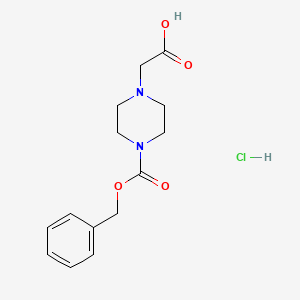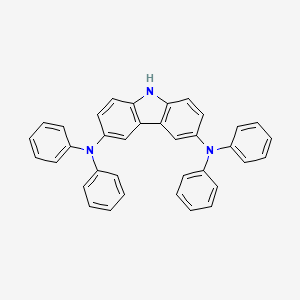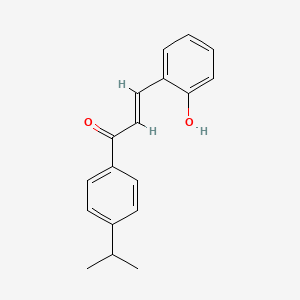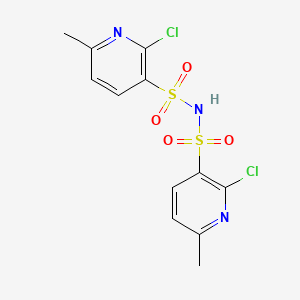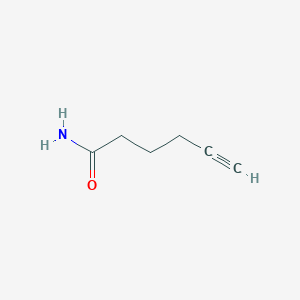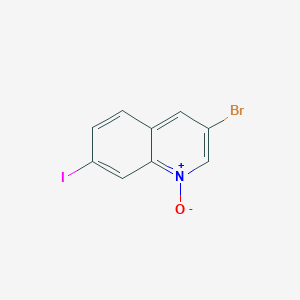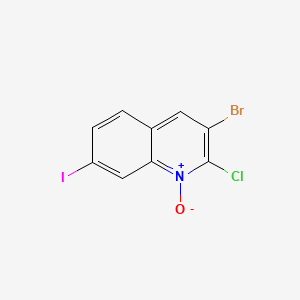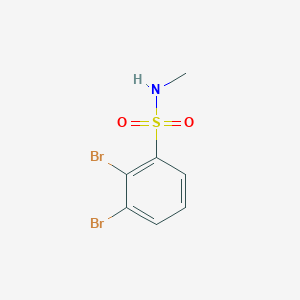![molecular formula C9H7BrN2O2 B8226860 Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8226860.png)
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is notable for its bromine atom, which enhances its reactivity in various organic reactions, and its carboxylic acid ester group, which contributes to its solubility in aqueous solutions . The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the use of radical reactions, transition metal catalysis, and photocatalysis strategies . For instance, a ligand-free palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with heteroaryl bromides has been developed .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include one-pot, three-component reactions of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor, in the presence of potassium persulfate and a catalytic amount of iodine .
化学反应分析
Types of Reactions: Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: It can undergo coupling reactions, such as the palladium-catalyzed decarboxylative arylation mentioned earlier.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Coupling Reactions: Palladium acetate and heteroaryl bromides are commonly used in decarboxylative arylation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce arylated imidazo[1,2-a]pyridine compounds .
科学研究应用
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:
作用机制
The mechanism of action of Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the prenylation of Rab11A, a small GTPase involved in intracellular trafficking . This inhibition disrupts the normal function of Rab11A, leading to various cellular effects. Additionally, the compound’s bromine atom and imidazo[1,2-a]pyridine core contribute to its ability to interact with biological molecules and exert its effects .
相似化合物的比较
2-Ethyl-6-chloro-imidazo[1,2-a]pyridine: This compound has similar structural features but different substituents, leading to variations in its biological activity.
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant anti-tuberculosis activity and share the imidazo[1,2-a]pyridine core.
Uniqueness: Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization, making it a versatile compound in various research applications .
属性
IUPAC Name |
methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-6(10)3-2-4-12(7)8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCACFGQHBGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B8226778.png)
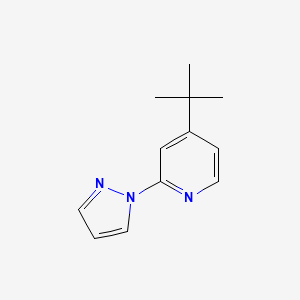
![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8226804.png)
